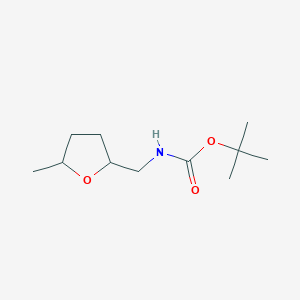
tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 5-methyltetrahydrofuran-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic procedures. The carbamate group can be selectively removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used for similar purposes.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Another carbamate used in organic synthesis.
tert-Butyl (5-methoxypyrimidin-2-yl)methylcarbamate: A related compound with different substituents on the carbamate group.
Uniqueness
tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate is unique due to the presence of the 5-methyltetrahydrofuran moiety, which imparts specific steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in complex organic syntheses.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(5-methyloxolan-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-9(14-8)7-12-10(13)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
XQDBUKDDYLSRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















